molecular formula C6H3F3 B1293510 1,2,4-Trifluorobenzene CAS No. 367-23-7

1,2,4-Trifluorobenzene

Cat. No.: B1293510
CAS No.: 367-23-7
M. Wt: 132.08 g/mol
InChI Key: PEBWOGPSYUIOBP-UHFFFAOYSA-N
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Description

1,2,4-Trifluorobenzene (C₆H₃F₃) is a fluorinated aromatic compound with a molecular weight of 132.08 g/mol and a density of 1.264 g/mL at 25°C . Its boiling point ranges from 361.2 K to 364 K under standard pressure conditions . The compound is characterized by three fluorine substituents at the 1-, 2-, and 4-positions of the benzene ring, resulting in distinct electronic and steric properties. It is widely utilized as a key intermediate in pharmaceuticals, agrichemicals, and liquid crystal materials . For example, it forms the core structure of sitagliptin, a blockbuster diabetes drug with annual sales exceeding $5.5 billion .

This compound exhibits unique metabolic behavior, undergoing enzymatic defluorination via toluene dioxygenase (TDO) in Pseudomonas putida F1, releasing fluoride anions and forming catechol derivatives like 3,4,6-trifluorobenzene diol . Its magnetic properties, including susceptibility anisotropies and quadrupole moments, have been extensively studied using rotational Zeeman effect spectroscopy, revealing insights into aromaticity and electronic structure .

Preparation Methods

Diazotization of 2,4-Difluoroaniline

One of the most common methods involves the diazotization of 2,4-difluoroaniline followed by thermal decomposition of the resulting diazonium salt.

  • Step 1: Preparation of Diazonium Salt

    2,4-Difluoroaniline is reacted with sodium nitrite in the presence of fluoboric acid to form a diazonium salt. This reaction typically occurs at low temperatures (0-5°C) to ensure stability.

  • Step 2: Thermal Decomposition

    The diazonium salt is then subjected to thermal decomposition at temperatures ranging from 100°C to 300°C. During this process, nitrogen gas and boron trifluoride are released, resulting in the formation of 1,2,4-trifluorobenzene.

Nitration and Reduction Route

Another method involves the nitration of 2,4-dichlorofluorobenzene followed by reduction and diazotization.

  • Step 1: Nitration

    In this method, 2,4-dichlorofluorobenzene is nitrated using nitric acid in the presence of sulfuric acid to yield 2,4-dichloro-5-fluoronitrobenzene.

  • Step 2: Fluorination

    The nitro compound is then treated with potassium fluoride and a catalyst under fluorination conditions to produce 2,4,5-trifluoronitrobenzene.

  • Step 3: Reduction

    This intermediate is hydrogenated to yield 2,4,5-trifluoroaniline.

  • Step 4: Diazotization and Deamination

    The aniline undergoes diazotization with sulfuric acid followed by deamination reduction using sodium hypophosphite under copper salt catalysis. Finally, steam distillation yields the desired product.

Alternative Methods

Other methods reported include:

  • Using Tert-butyl Nitrite : This method involves reacting tert-butyl nitrite with an aniline derivative in the presence of boron trifluoride etherate complex to form the corresponding diazonium salt followed by thermal decomposition.

  • Direct Fluorination : Some approaches utilize direct fluorination techniques involving gaseous fluorine or other fluorinating agents on suitable aromatic substrates.

The following table summarizes key aspects of different preparation methods for this compound:

Method Starting Material Key Steps Yield Reaction Conditions
Diazotization 2,4-Difluoroaniline Diazotization → Thermal Decomposition Moderate Mild to High Temp (100-300°C)
Nitration and Reduction 2,4-Dichlorofluorobenzene Nitration → Fluorination → Reduction → Diazotization Higher Acidic conditions
Tert-butyl Nitrite Aniline derivatives Reaction with tert-butyl nitrite → Thermal Decomposition Moderate Controlled Temp
Direct Fluorination Aromatic substrates Direct exposure to fluorine or fluorinating agents Variable Depends on substrate

The synthesis of this compound can be achieved through various methods that differ in starting materials and reaction conditions. The choice of method often depends on factors such as availability of starting materials, desired yield, and safety considerations. The diazotization route remains one of the most utilized due to its moderate yields and relatively mild conditions compared to other methods that may involve harsher reagents or conditions.

Chemical Reactions Analysis

1,2,4-Trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be substituted by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex aromatic compounds.

Common reagents used in these reactions include Grignard reagents, Lewis acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1,2,4-Trifluorobenzene serves as an important intermediate in the synthesis of various organic compounds. Its electrophilic properties make it a suitable substrate for reactions such as:

  • Electrophilic Fluorination : It can undergo further fluorination to produce more complex fluorinated compounds. For example, studies have shown that it can be used to synthesize 1,2-difluorobenzene and other derivatives through controlled fluorination processes .
  • Synthesis of Pharmaceuticals : It is utilized in the preparation of quinolone antibacterials and other pharmaceuticals. The synthesis typically involves reacting 2,4-difluoroaniline with various reagents to yield this compound as a key intermediate .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials:

  • Fluorous Materials : Due to its fluorinated nature, it is used in the development of fluorous polymers and coatings that exhibit low surface energy and high chemical resistance. These materials are valuable in applications requiring non-stick surfaces or chemical inertness.
  • Monolithic Columns : Research has indicated that hybrid fluorous monolithic columns incorporating this compound can enhance the separation efficiency in chromatography techniques .

Analytical Chemistry

This compound is also significant in analytical chemistry:

  • Solvent Properties : Its unique solvent properties make it an effective medium for various chemical reactions and analyses. It has been employed as a solvent for gas chromatography and mass spectrometry due to its volatility and ability to dissolve a wide range of organic compounds .
  • Spectroscopic Studies : The compound has been extensively studied using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to investigate its molecular structure and dynamics .

Case Study 1: Electrophilic Fluorination

A study demonstrated the use of this compound as a solvent for electrophilic fluorination reactions. The results indicated that using triflic acid alongside chlorofluorocarbons significantly improved the yield of desired fluorinated products compared to traditional methods .

Case Study 2: Chromatographic Applications

In another case study focusing on analytical applications, researchers developed a hybrid fluorous monolithic capillary column that utilized this compound for the determination of perfluoroalkyl acids. This method showcased enhanced sensitivity and selectivity compared to conventional chromatographic techniques .

Mechanism of Action

The mechanism of action of 1,2,4-trifluorobenzene depends on its specific application. In pharmaceutical applications, the fluorine atoms in the compound can interact with biological targets, enhancing the compound’s binding affinity and metabolic stability. The exact molecular targets and pathways involved vary depending on the specific drug or application being developed .

Comparison with Similar Compounds

Structural Isomers: 1,2,3- and 1,3,5-Trifluorobenzene

  • 1,2,3-Trifluorobenzene : This isomer (CAS 1489-53-8) has fluorine atoms at adjacent positions, leading to different steric and electronic effects. While its boiling point and density are comparable to 1,2,4-trifluorobenzene, its metabolic pathways and induction efficiency in enzymatic systems like TodS/TodST are less studied. Computational docking suggests that the spatial arrangement of fluorine atoms in this compound mimics the methyl group of toluene, enabling stronger binding to TodS sensor domains .
  • 1,3,5-Trifluorobenzene : Symmetrical substitution in this isomer reduces dipole moments and enhances thermal stability. However, its rigid symmetry limits its utility in pharmaceuticals, where asymmetric substitution (as in this compound) is often required for target specificity .

Brominated Derivatives: 1,2,4-Tribromotrifluorobenzene

Brominated analogs, such as 1,2,4-tribromotrifluorobenzene, are synthesized via bromination of this compound using Br₂ in the presence of aluminum . These derivatives serve as precursors for polyfluorinated polyphenylenes but exhibit lower environmental persistence due to bromine’s higher reactivity compared to fluorine .

Mono- and Difluorinated Benzenes

  • Fluorobenzene (C₆H₅F) : Lacks the inductive electron-withdrawing effects of multiple fluorines, resulting in weaker binding to TodS (40% lower induction efficiency than this compound) .
  • 1,2-Difluorobenzene: Exhibits intermediate induction levels between mono- and trifluorinated compounds. Its metabolism produces fewer fluoride ions compared to this compound .

Aliphatic Fluorinated Compounds

Fluorinated aliphatic compounds, such as 1,1,1,2-tetrafluoro-2-trifluoromethoxy-4-iodobutane (TTIB), induce TDO activity but lack the aromatic stabilization of this compound. This makes them less effective in applications requiring metabolic stability .

Research Findings

Metabolic Pathways and Environmental Impact

This compound is metabolized by P. putida F1 via TDO into 3,4,6-trifluorocatechol and 3,6-difluorocatechol, with concomitant release of HF . This defluorination mechanism is more efficient than that observed in monofluorinated benzenes, contributing to its persistence in wastewater systems . Over 50% of fluorinated agrichemicals introduced since 1998 contain aromatic fluorine substituents, highlighting its environmental relevance .

Magnetic and Electronic Properties

  • Magnetic Susceptibility : The out-of-plane magnetic susceptibility anisotropy (γcc) of this compound is −36.0 × 10⁻⁶ erg G⁻² mole⁻¹, closely matching predictions based on CNDO/2-π electron density alternation models .
  • Quadrupole Moment : The molecular quadrupole moment (Qcc = +1.49 × 10⁻²⁶ esu cm²) correlates linearly with the number of fluorine substituents, distinguishing it from isomers like 1,3,5-trifluorobenzene .

Data Tables

Table 1: Physical and Chemical Properties of Trifluorobenzene Isomers

Property This compound 1,2,3-Trifluorobenzene 1,3,5-Trifluorobenzene
Boiling Point (K) 361.2–364 358–360 355–357
Density (g/mL, 25°C) 1.264 1.271 1.258
Dipole Moment (D) −1.088 (b-axis) −0.95 (estimated) 0 (symmetrical)

Table 2: Enzymatic Induction Efficiency

Compound Relative Induction Efficiency (vs. Toluene)
Toluene 100%
This compound 120%
Fluorobenzene 80%
1,2-Difluorobenzene 95%

Biological Activity

1,2,4-Trifluorobenzene (TFB), with the molecular formula C₆H₃F₃ and CAS number 367-23-7, is an aromatic compound characterized by three fluorine substituents on a benzene ring. Its unique chemical structure imparts distinct biological activities and potential applications in pharmaceuticals and industrial chemistry. This article delves into its biological activity, synthesis, and relevant case studies.

This compound has notable physical properties:

  • Molecular Weight : 132.09 g/mol
  • Boiling Point : 89-91 °C
  • Melting Point : -35 °C
  • Density : 1.264 g/cm³
  • Flash Point : 4 °C (39 °F) .

Antimicrobial Properties

Research indicates that fluorinated compounds, including TFB, exhibit enhanced biological activity due to the electronegative nature of fluorine atoms. These properties can lead to increased metabolic stability and bioactivity in drug formulations. TFB has been identified as a precursor in the synthesis of quinolone antibacterials, which are crucial in treating bacterial infections .

Toxicological Studies

Toxicological assessments reveal that TFB can have cytotoxic effects. For instance, studies have shown that exposure to TFB can lead to cellular damage in certain models. The compound's reactivity with biological macromolecules raises concerns regarding its safety profile and necessitates further investigation into its toxic effects on human health .

Synthesis and Applications

This compound is synthesized through various methods, primarily involving the nitration of difluorobenzene derivatives followed by reduction processes. The synthesis yields approximately 60% efficiency when starting from 2,4-difluoroaniline .

Pharmaceutical Applications

The incorporation of fluorine into organic compounds often enhances their pharmacological properties. In particular:

  • Fluorinated Antibacterials : TFB serves as an intermediate in the production of quinolone antibiotics, which are effective against a broad spectrum of bacteria.
  • Drug Metabolism : Fluorine atoms in TFB can improve the metabolic stability of drugs by altering their interaction with metabolic enzymes .

Case Study 1: Synthesis of Fluorinated Antibacterials

A study focused on synthesizing quinolone antibacterials highlighted the role of TFB as a critical building block. The research demonstrated that compounds derived from TFB exhibited superior antibacterial activity compared to their non-fluorinated counterparts. This underscores the importance of fluorination in developing effective therapeutic agents.

Case Study 2: Toxicity Assessment

In another study assessing the cytotoxic effects of TFB on human cell lines, it was found that prolonged exposure resulted in significant cell death and DNA damage. This study emphasized the need for careful handling and risk assessment when utilizing TFB in both laboratory and industrial settings .

Summary Table of Biological Activities

Activity Description References
AntimicrobialPrecursor for quinolone antibacterials ,
CytotoxicityInduces cellular damage in human cell lines ,
Metabolic StabilityEnhances stability of drug compounds ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,4-trifluorobenzene, and how do their yields compare?

  • Methodological Answer : this compound is synthesized via two primary routes:

  • Route 1 : Direct fluorination of trichlorobenzene using anhydrous hydrogen fluoride (HF) or potassium fluoride (KF), achieving a yield of ~79% .
  • Route 2 : Diazotization of 2,4-difluoroaniline followed by fluorination, yielding ~70% .
    Advanced purification steps (e.g., fractional distillation or column chromatography) are critical for isolating the product. Variations in starting materials (e.g., trichlorobenzene vs. aniline derivatives) influence reaction efficiency and byproduct formation.

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies characteristic C-F stretching vibrations (1050–1250 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹). LiF, NaCl, and KBr prisms optimize spectral resolution .
  • Microwave Spectroscopy : Resolves rotational transitions (8–12.4 GHz range) to determine bond angles and dipole moments, with data fitting rigid-rotor models .
  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments (δ ~ -140 to -160 ppm for aromatic fluorines), while 1H^{1}\text{H} NMR confirms proton coupling patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of vapors (density: 1.264 g/mL at 25°C) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required for prolonged exposure .
  • Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How does this compound induce toluene dioxygenase activity in Pseudomonas putida?

  • Methodological Answer :

  • Experimental Design : Expose P. putida F1 cultures to this compound and measure enzyme activity via oxygen uptake assays or fluorometric detection of metabolites.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to the TodS sensor domain. Defluorination is favored due to preferential substrate orientation in the enzyme's active site .
  • Key Finding : The compound induces toluene dioxygenase 2.5-fold more effectively than non-fluorinated analogs, attributed to fluorine’s electron-withdrawing effects .

Q. What insights do rotational Zeeman effect studies provide about the magnetic properties of this compound?

  • Methodological Answer :

  • Magnetic Susceptibility : Measure anisotropy (χaaχbbχ_{aa} - χ_{bb}) using high-resolution microwave spectroscopy under magnetic fields. The out-of-plane component (χcc=101.8×106erg G2mol1χ_{cc} = -101.8 \times 10^{-6} \, \text{erg G}^{-2} \, \text{mol}^{-1}) indicates π-electron ring currents, a hallmark of aromaticity .
  • Quadrupole Moments : Derived from rotational constants (A=5665.2MHzA = 5665.2 \, \text{MHz}, B=1768.1MHzB = 1768.1 \, \text{MHz}), the molecular electric quadrupole moment (Qxx=+1.49×1026esu cm2Q_{xx} = +1.49 \times 10^{-26} \, \text{esu cm}^2) correlates with fluorine’s electronegativity disrupting charge symmetry .

Q. How do computational methods like CCSD(T) refine the equilibrium structure of this compound?

  • Methodological Answer :

  • Structure Optimization : Coupled-cluster CCSD(T)/cc-pVTZ calculations predict bond shortening (C–H bonds by 0.4 pm vs. benzene) and angle distortion (interior angles deviate by ±3.4° from 120°) due to fluorine’s rehybridization effects .
  • Validation : Compare computed rotational constants (Acalc=5663MHzA_{\text{calc}} = 5663 \, \text{MHz}) with experimental microwave data (Aexp=5665.2MHzA_{\text{exp}} = 5665.2 \, \text{MHz}) to refine bond lengths (C–F: 1.34 Å) .

Properties

IUPAC Name

1,2,4-trifluorobenzene
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InChI

InChI=1S/C6H3F3/c7-4-1-2-5(8)6(9)3-4/h1-3H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PEBWOGPSYUIOBP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1F)F)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3F3
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DSSTOX Substance ID

DTXSID30190140
Record name 1,2,4-Trifluorobenzene
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Molecular Weight

132.08 g/mol
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CAS No.

367-23-7
Record name 1,2,4-Trifluorobenzene
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